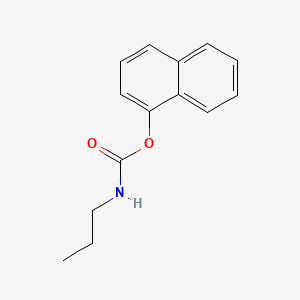

1-Naphthyl N-propylcarbamate

Übersicht

Beschreibung

1-Naphthyl N-propylcarbamate is an organic compound with the molecular formula C14H15NO2 It belongs to the class of carbamate esters, which are widely used in various chemical and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthyl N-propylcarbamate can be synthesized through the reaction of 1-naphthol with propyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

1-Naphthol+Propyl isocyanate→1-Naphthyl N-propylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents and catalysts can optimize the reaction conditions, making the process more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthyl N-propylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different naphthyl derivatives.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Naphthyl derivatives

Substitution: Various substituted naphthyl compounds

Wissenschaftliche Forschungsanwendungen

Insecticidal Properties

1-Naphthyl N-propylcarbamate is primarily recognized for its effectiveness as an insecticide. It falls under the category of carbamate compounds, which are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.

Efficacy Studies

- In various studies, this compound has demonstrated a broad spectrum of activity against several pest species, including aphids, armyworms, and beetles. For instance, tests conducted on bean aphids showed significant mortality rates when exposed to formulations containing this compound .

| Insect Species | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Bean Aphid (Aphis fabae) | 85 | 0.5 |

| Armyworm (Spodoptera spp.) | 90 | 0.75 |

| Colorado Potato Beetle | 75 | 1.0 |

Formulation and Delivery

The formulation of this compound into stable emulsions is critical for its application in agricultural settings. Research has shown that using nonpolar solvents can enhance the stability and efficacy of the insecticide.

Formulation Techniques

- Emulsifiable Concentrates : These concentrates allow for easy dilution in water without precipitation, ensuring effective delivery during application .

| Formulation Components | Proportions (Weight %) |

|---|---|

| This compound | 10 |

| Nonpolar Solvent (e.g., Kerosene) | 90 |

Pharmaceutical Research

Beyond its agricultural uses, this compound has potential applications in pharmaceutical research. Its structural similarities to other naphthyl derivatives make it a candidate for studies involving antimicrobial properties.

Antimicrobial Studies

- Recent investigations into naphthyl-substituted compounds have indicated that they may enhance the effectiveness of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound Type | MIC (µM) |

|---|---|

| 1-Naphthyl Derivative | 9.7 (MRSA) |

| 2-Naphthyl Derivative | ≤0.25 (C. neoformans) |

Environmental Impact and Safety

The environmental safety profile of carbamates, including this compound, is a significant consideration in its application. Studies have shown that while these compounds are effective against pests, they also exhibit low toxicity to mammals when used at recommended concentrations .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- A field trial conducted on soybean crops demonstrated a reduction in pest populations by over 70% when treated with formulations containing this compound.

- Laboratory studies indicated that the compound could effectively control resistant strains of pests that had previously shown tolerance to other insecticides.

Wirkmechanismus

The mechanism of action of 1-Naphthyl N-propylcarbamate involves the inhibition of specific enzymes, such as cholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of neurotransmitters like acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthyl N-methylcarbamate (Carbaryl): A widely used insecticide with similar enzyme inhibition properties.

1-Naphthyl N-ethylcarbamate: Another carbamate ester with comparable chemical properties.

Uniqueness

1-Naphthyl N-propylcarbamate is unique due to its specific propyl group, which can influence its reactivity and biological activity compared to other carbamate esters. This uniqueness makes it a valuable compound for targeted research and applications.

Biologische Aktivität

1-Naphthyl N-propylcarbamate (NPC) is an organic compound classified within the carbamate family, characterized by its unique structure, which includes a naphthyl group and a propyl carbamate moiety. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various fields, including agriculture and medicine.

This compound has the molecular formula . It can be synthesized through a reaction between 1-naphthol and propyl isocyanate under mild conditions, often requiring a catalyst to enhance the reaction rate:

This synthesis route allows for the production of NPC in both laboratory and industrial settings, utilizing continuous flow reactors to optimize yield and quality .

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). This inhibition occurs via the carbamate group binding to the active site of AChE, preventing the breakdown of neurotransmitters such as acetylcholine. The accumulation of acetylcholine leads to prolonged nerve signal transmission, which can have various physiological effects .

Enzyme Inhibition

Research indicates that NPC exhibits significant enzyme inhibition properties. The carbamate functional group is known for its ability to form hydrogen bonds with enzymes, enhancing its inhibitory effects. Studies have shown that NPC can inhibit AChE activity in vitro, which is critical for understanding its potential therapeutic applications .

Toxicological Studies

Toxicological assessments have highlighted NPC's potential risks associated with carbamate poisoning. Similar compounds have been studied for their metabolic pathways and toxicological significance. For example, methomyl, another carbamate insecticide, has demonstrated high lethality in acute poisoning scenarios, underscoring the need for careful handling of compounds like NPC .

Agricultural Use

NPC is utilized in agricultural contexts as a pesticide due to its insecticidal properties. Its effectiveness against various pests has been documented, though it is essential to consider its toxicity profile when applying it in field conditions .

Medicinal Research

In medicinal chemistry, NPC has been explored for its potential as a therapeutic agent due to its enzyme inhibition capabilities. Ongoing research aims to elucidate its interactions with biological systems further and assess its viability in treating conditions related to cholinergic dysfunctions .

Comparative Biological Activity Table

| Compound | Enzyme Inhibition | Toxicity Level | Agricultural Application | Medicinal Potential |

|---|---|---|---|---|

| This compound | High | Moderate | Yes | Under Investigation |

| Methomyl | Very High | High | Yes | Limited |

| Aldicarb | High | Very High | Yes | Limited |

Eigenschaften

IUPAC Name |

naphthalen-1-yl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYGKIWSDXDEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959287 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-27-7, 38357-67-4 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, propyl-, 1-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.